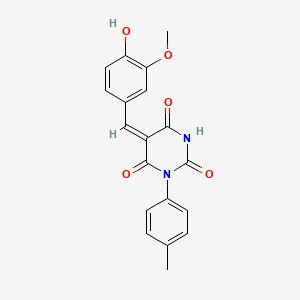![molecular formula C27H20FN B11683682 7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine](/img/structure/B11683682.png)
7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine is a heterocyclic compound that belongs to the acridine family. Acridine derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
準備方法
The synthesis of 7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine can be achieved through various synthetic routes. One common method involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . The reaction conditions typically involve heating the reactants in the presence of the catalyst to induce cyclization and form the desired acridine derivative.
化学反応の分析
7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the fluorophenyl group can be replaced by other substituents under appropriate conditions.
科学的研究の応用
7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its use in the treatment of various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between the base pairs of double-stranded DNA, disrupting the helical structure and interfering with DNA replication and transcription processes. This mechanism is particularly relevant in its anticancer and antimicrobial activities .
類似化合物との比較
Similar compounds to 7-(4-Fluorophenyl)-5,6,8,9-tetrahydrodibenzo[c,h]acridine include other acridine derivatives such as:
Acridine Orange: Known for its use as a fluorescent dye and antimicrobial agent.
Proflavine: Used as an antiseptic and in the treatment of bacterial infections.
Acriflavine: Another antimicrobial agent with applications in treating bacterial and protozoal infections.
Compared to these compounds, this compound is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and fluorescence properties.
特性
分子式 |
C27H20FN |
|---|---|
分子量 |
377.5 g/mol |
IUPAC名 |
13-(4-fluorophenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene |
InChI |
InChI=1S/C27H20FN/c28-20-13-9-19(10-14-20)25-23-15-11-17-5-1-3-7-21(17)26(23)29-27-22-8-4-2-6-18(22)12-16-24(25)27/h1-10,13-14H,11-12,15-16H2 |
InChIキー |
DXQLGGCOTFWGTA-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C3=C(C4=CC=CC=C4CC3)N=C2C5=CC=CC=C51)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11683602.png)
![ethyl 4-(3-{(Z)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-diphenyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11683605.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-5-methyl-1,3-thiazol-4(5H)-one](/img/structure/B11683608.png)
![(5E)-1-(3-chlorophenyl)-5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11683612.png)
![2-ethoxy-4-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11683621.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11683629.png)
![N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-YL)acetohydrazide](/img/structure/B11683633.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11683636.png)
![4-fluoro-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11683641.png)
![Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11683647.png)
![4-chloro-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11683653.png)
![(5Z)-5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11683655.png)

![1-[3'-(2-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11683686.png)
